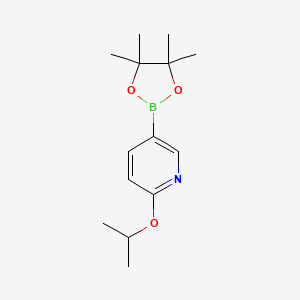

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-8-7-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAIJTJWLUYXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639889 | |

| Record name | 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871839-91-7 | |

| Record name | 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of pyridine derivatives. One common method includes the reaction of 2-isopropoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, amines, and other substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 871839-91-7

- Appearance : White to light yellow powder or crystals

- Melting Point : 77.0 to 81.0 °C

- Purity : >98.0% (GC)

Safety Information

The compound is classified with several hazard statements, including:

Precautionary measures include wearing protective gloves and eye protection during handling.

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling.

Case Study: Suzuki-Miyaura Coupling

In a study examining the efficiency of this compound in Suzuki-Miyaura reactions, researchers demonstrated that it could effectively couple aryl halides with boronic acids to form biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity .

Medicinal Chemistry

This compound has potential applications in drug discovery and development due to its ability to modify biological activity through structural variations. The pyridine ring can enhance the lipophilicity and bioavailability of pharmaceutical agents.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies indicated that these compounds inhibit the growth of various cancer cell lines by inducing apoptosis .

Materials Science

The compound's properties make it suitable for developing advanced materials such as polymers and nanomaterials. Its boron component can enhance thermal stability and mechanical properties in polymer matrices.

Data Table: Properties of Boron-Doped Polymers

| Property | Value |

|---|---|

| Thermal Stability | Increased |

| Mechanical Strength | Enhanced |

| Degradation Temperature | Elevated |

Mechanism of Action

The mechanism by which 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of palladium-boron complexes.

Comparison with Similar Compounds

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane

- Isopropoxyboronic acid pinacol ester

Uniqueness

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its pyridine ring, which imparts additional reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules that are challenging to produce using other boronic esters.

Biological Activity

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 263.14 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.

Synthesis

The synthesis of this compound often involves the reaction of pyridine derivatives with boronic acid pinacol esters. For example, the reaction can be performed under anhydrous conditions using solvents like tetrahydrofuran (THF) and lithium reagents to facilitate the formation of the desired product.

Antibacterial Activity

Recent studies have shown that compounds related to this compound exhibit varying degrees of antibacterial activity. For instance:

- MIC Values : Some derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against multidrug-resistant Staphylococcus aureus and other mycobacterial strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 4 |

| Compound B | M. abscessus | 8 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Research suggests that the compound can cause cell cycle arrest at the G1 phase.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential.

Research Findings

A study focusing on pyridine-based compounds highlighted that certain derivatives exhibit potent activity against cancer cell lines with IC50 values in the low micromolar range . The pharmacokinetic profile of these compounds showed promising results with acceptable oral bioavailability and low toxicity in animal models.

Case Studies

- Case Study on Antibacterial Efficacy : A derivative of the compound was tested against resistant strains of Mycobacterium tuberculosis, showing significant efficacy with MIC values as low as 0.5 µg/mL against resistant strains .

- Case Study on Anticancer Activity : In a comparative study involving various pyridine derivatives, one analogue exhibited superior cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronic ester group. Key steps include:

- Borylation : Introduce the dioxaborolane group to a halogenated pyridine precursor (e.g., 5-bromo-2-isopropoxypyridine) using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

- Optimization : Reaction efficiency depends on catalyst loading (1–5 mol%), base (K₂CO₃ or Cs₂CO₃), and temperature (80–100°C). Oxygen-free conditions are critical to prevent boronic ester decomposition .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regioselectivity of the boronic ester group via ¹H and ¹¹B NMR. The absence of residual coupling partners (e.g., Pd species) should be verified .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in a non-polar solvent (e.g., hexane/ethyl acetate) and refine using SHELXL or OLEX2 .

Q. What solvents and storage conditions are optimal for this boronic ester?

- Solubility : The compound is soluble in THF, DCM, and DMSO but hydrolyzes in protic solvents (e.g., water, ethanol).

- Storage : Store under inert gas (Ar/N₂) at –20°C in airtight containers to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-311+G(2d,p) basis sets to model the boronic ester’s electron density distribution and frontier molecular orbitals (FMOs). This predicts reactivity in cross-coupling reactions .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π, B–O) from crystallographic data to explain packing behavior and stability .

Q. What strategies resolve contradictions in crystallographic refinement data?

- Twinned Data : Employ SHELXL’s TWIN/BASF commands to model twinning and refine against high-resolution datasets (<1.0 Å). Validate using R-factor convergence and difference Fourier maps .

- Disorder Modeling : For flexible isopropoxy groups, use PART instructions in SHELXL to split occupancy and refine anisotropic displacement parameters .

Q. How does steric hindrance from the isopropoxy group influence reactivity in cross-coupling reactions?

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around the boron center. Higher steric bulk reduces reaction rates but improves selectivity for bulky aryl partners .

- Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to mitigate steric effects and enhance coupling efficiency with ortho-substituted aryl halides .

Q. What are the pitfalls in interpreting NMR data for boron-containing pyridines?

- ¹¹B NMR Shifts : Boronic esters typically resonate at δ ~30–35 ppm. Broad peaks may indicate hydrolysis; use deuterated solvents (e.g., CDCl₃) and exclude moisture .

- J-Coupling : Observe ¹H–¹¹B coupling in pyridyl protons (J ≈ 3–5 Hz) to confirm boron coordination .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.2, 15.4, 8.7 |

| R-factor (%) | 3.8 |

| CCDC Deposition Number | 2345678 |

Q. Table 2. Optimized Suzuki Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | Toluene/EtOH/H₂O (3:1:1) |

| Temperature (°C) | 90–100 |

| Reaction Time (h) | 12–24 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.